Benzo[d]isoxazol-7-amine Benzo[d]isoxazol-7-amine
Brand Name: Vulcanchem
CAS No.: 88237-22-3
VCID: VC2567218
InChI: InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
SMILES: C1=CC2=C(C(=C1)N)ON=C2
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

Benzo[d]isoxazol-7-amine

CAS No.: 88237-22-3

Cat. No.: VC2567218

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Benzo[d]isoxazol-7-amine - 88237-22-3

Specification

CAS No. 88237-22-3
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 1,2-benzoxazol-7-amine
Standard InChI InChI=1S/C7H6N2O/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
Standard InChI Key YQTMYTBXEPKNOP-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)N)ON=C2
Canonical SMILES C1=CC2=C(C(=C1)N)ON=C2

Introduction

Chemical Structure and Properties

Benzo[d]isoxazol-7-amine consists of a bicyclic structure with a benzene ring fused to an isoxazole ring, with an amino group (-NH2) at the 7-position. This structural arrangement confers specific physicochemical properties that influence its behavior in biological systems.

Structural Features

The compound shares structural similarities with other benzisoxazole derivatives, including the related compound Benzo[d]isoxazol-6-amine (CAS: 828300-70-5). The latter has a molecular formula of C₇H₆N₂O and a molecular weight of 134.14 g/mol . By comparison, Benzo[d]isoxazol-7-amine would maintain the same molecular formula and weight, differing only in the position of the amino group.

The structural characteristics of benzisoxazole compounds can be understood through comparison with similar derivatives found in the scientific literature:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
Benzo[d]isoxazol-7-amineC₇H₆N₂O134.14Benzisoxazole core with -NH₂ at 7-position
Benzo[d]isoxazol-6-amineC₇H₆N₂O134.14Benzisoxazole core with -NH₂ at 6-position
3-Phenylbenzo[d]isoxazol-7-amineC₁₃H₁₀N₂O210.23Benzisoxazole core with phenyl at 3-position and -NH₂ at 7-position
Benzo[d]oxazol-2-amineC₇H₆N₂O134.14Benzoxazole core with -NH₂ at 2-position

Physicochemical Properties

While specific experimental data for Benzo[d]isoxazol-7-amine is limited in the provided sources, its physicochemical properties can be inferred from related compounds. As with similar heterocyclic structures, it likely exhibits:

  • Appearance: Solid at room temperature

  • Solubility: Limited water solubility, but likely soluble in organic solvents such as ethanol, acetone, and dimethyl sulfoxide

  • Hydrogen bonding capabilities: The presence of the amino group confers hydrogen bond donor properties

  • Aromatic character: The compound exhibits aromaticity due to its benzene and isoxazole rings

The fusion of the benzene ring with isoxazole plays a crucial role in determining biological activity, as evidenced by research on related compounds where removal of this structural feature led to loss of activity .

Synthetic Approaches

Alternative Synthetic Approaches

For benzisoxazole derivatives, several synthetic strategies have been documented:

  • Cyclization reactions of appropriately substituted amino compounds

  • Modification of pre-existing isoxazole rings

  • Ring-forming reactions involving nitrile oxides

The synthesis of analogous compounds like 2-aminobenzoxazoles has been achieved through cyclization of aminophenols with N-cyanobenzensulfonamide (NCTS) in the presence of BF₃·Et₂O as a catalyst . This general approach might be adaptable for the synthesis of Benzo[d]isoxazol-7-amine with appropriate precursor selection.

Purification Methods

After synthesis, purification techniques commonly employed include:

  • Column chromatography (typically using hexane/ethyl acetate solvent systems)

  • Recrystallization from appropriate solvents

  • Extraction processes involving organic solvents and aqueous washes

These purification methods are standard for benzisoxazole derivatives as evidenced in the synthesis of related compounds .

Comparative Analysis with Similar Compounds

Structural Analogs

The table below compares key features of Benzo[d]isoxazol-7-amine with structurally related compounds:

CompoundKey Distinguishing FeaturesReported Biological Activities
Benzo[d]isoxazol-7-amine-NH₂ at 7-positionLimited direct information available
3-Phenylbenzo[d]isoxazol-7-amineAdditional phenyl at 3-positionNot specifically reported in provided sources
Benzo[d]isoxazole derivativesVarious substitution patternsBET inhibition, anti-cancer activity
N-phenylbenzo[d]isoxazole-3-carboxamide derivativesCarboxamide linkage to phenylHIF-1α inhibition (IC₅₀ = 24 nM for most potent analogs)

Structure-Function Relationships

Research on related compounds provides valuable insights into structure-function relationships that may apply to Benzo[d]isoxazol-7-amine:

  • The presence of the benzisoxazole core appears critical for biological activity

  • The position of substituents on the benzene ring significantly influences potency

  • The intact fusion of benzene with isoxazole is essential for maintaining activity

As demonstrated in studies of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives, compounds with disrupted benzisoxazole structures showed a complete loss of HIF-1α inhibitory activity .

Research Methods for Activity Assessment

Biological Assay Systems

When investigating the potential biological activities of Benzo[d]isoxazol-7-amine, several established assay systems would be appropriate:

  • Dual-luciferase reporter assays for transcription factor inhibition assessment

  • Binding affinity studies using isothermal titration calorimetry or surface plasmon resonance

  • Cell proliferation and viability assays for anticancer activity evaluation

  • Molecular docking and computational modeling for binding mode prediction

Such methodologies have been successfully employed in evaluating related benzisoxazole derivatives, as evidenced by research on HIF-1α inhibition, where a dual-luciferase gene reporter assay was utilized to measure transcriptional activity .

Structure Characterization Techniques

For comprehensive characterization of Benzo[d]isoxazol-7-amine, the following analytical methods would be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • High-Resolution Mass Spectrometry (HRMS)

  • Infrared (IR) spectroscopy

  • X-ray crystallography (for solid-state structure determination)

  • Elemental analysis

These techniques have been applied to related compounds, such as Benzo[d]oxazol-2-amine, which was characterized using ¹H NMR, ¹³C NMR, and HRMS .

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